![molecular formula C17H27N3O3S B4757557 N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4757557.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide, also known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications. MP-10 is a selective sigma-1 receptor agonist that has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-tumor properties. N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Mechanism of Action
N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide is a selective sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a range of cellular processes, including calcium signaling, cell survival, and synaptic plasticity. Activation of the sigma-1 receptor by N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide leads to a range of downstream effects, including the modulation of ion channels, the regulation of intracellular signaling pathways, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has a range of biochemical and physiological effects. It has been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and potassium channels. N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has also been shown to regulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. In addition, N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide has several limitations as well. It has a short half-life, which can make it difficult to study in vivo. In addition, its selectivity for the sigma-1 receptor can make it difficult to study its effects on other targets.
Future Directions
There are several future directions for the study of N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide. One area of research is the potential use of N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in the treatment of depression, anxiety, and addiction. Another area of research is the development of more selective sigma-1 receptor agonists with longer half-lives. Finally, the potential use of N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research.
properties
IUPAC Name |
3-(methanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-7-11-20(12-8-14)10-4-9-18-17(21)15-5-3-6-16(13-15)19-24(2,22)23/h3,5-6,13-14,19H,4,7-12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSAUSXEHQWVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-3-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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